5-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one
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Overview
Description
5-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyridinone core, which is known for its biological activity and versatility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of a suitable amine with a methanesulfonyl derivative, followed by cyclization to form the pyridinone ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like palladium or copper complexes to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted pyridinone derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-(2-methanesulfonylethyl)-3-[(3,3,3-trifluoropropyl)amino]-1H-pyrazole-4-carbonitrile: This compound shares a similar core structure but includes additional functional groups that may alter its chemical and biological properties.
5-Amino-1-(2-methanesulfonylethyl)-1H-tetrazole: Another related compound with a tetrazole ring, which may exhibit different reactivity and applications.
Uniqueness
5-Amino-1-(2-methanesulfonylethyl)-1,2-dihydropyridin-2-one is unique due to its specific combination of functional groups and the pyridinone core. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H12N2O3S |
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Molecular Weight |
216.26 g/mol |
IUPAC Name |
5-amino-1-(2-methylsulfonylethyl)pyridin-2-one |
InChI |
InChI=1S/C8H12N2O3S/c1-14(12,13)5-4-10-6-7(9)2-3-8(10)11/h2-3,6H,4-5,9H2,1H3 |
InChI Key |
CFQUJZYDSWYKET-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
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